molecular formula C12H18N4O B11779317 4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one

Cat. No.: B11779317
M. Wt: 234.30 g/mol
InChI Key: MLJOBJODOLCLSO-UHFFFAOYSA-N
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Description

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features both a piperazine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined piperazine and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-[3-(aminomethyl)-5,6-dimethylpyridin-2-yl]piperazin-2-one

InChI

InChI=1S/C12H18N4O/c1-8-5-10(6-13)12(15-9(8)2)16-4-3-14-11(17)7-16/h5H,3-4,6-7,13H2,1-2H3,(H,14,17)

InChI Key

MLJOBJODOLCLSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)N2CCNC(=O)C2)CN

Origin of Product

United States

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